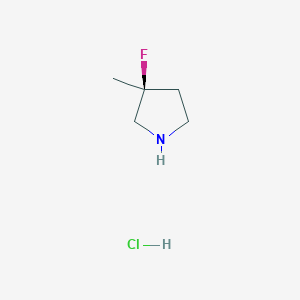
(3S)-3-fluoro-3-methylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-fluoro-3-methylpyrrolidine hydrochloride is a chiral fluorinated pyrrolidine derivative. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Méthodes De Préparation
The synthesis of (3S)-3-fluoro-3-methylpyrrolidine hydrochloride typically involves the asymmetric cycloaddition of azomethine ylides with fluorinated alkenes. One efficient route is the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with 1,1-difluoro- and 1,1,2-trifluorostyrenes. This method yields enantioenriched fluoropyrrolidines with high stereoselectivity and yield . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis with considerations for cost, efficiency, and environmental impact .
Analyse Des Réactions Chimiques
(3S)-3-fluoro-3-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The pyrrolidine ring can participate in cycloaddition reactions to form more complex structures.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(3S)-3-fluoro-3-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Medicine: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties
Mécanisme D'action
The mechanism of action of (3S)-3-fluoro-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring’s conformation and stereochemistry also play crucial roles in its biological activity, affecting how it interacts with enantioselective proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
(3S)-3-fluoro-3-methylpyrrolidine hydrochloride can be compared with other fluorinated pyrrolidine derivatives, such as:
(3S)-3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride: This compound has additional fluorine atoms, which may enhance its biological activity and stability.
3-fluoropyrrolidine: Lacks the methyl group, which can affect its pharmacokinetic properties.
3-methylpyrrolidine: Lacks the fluorine atom, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of fluorine and methyl groups, which confer distinct chemical reactivity and biological activity .
Propriétés
IUPAC Name |
(3S)-3-fluoro-3-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c1-5(6)2-3-7-4-5;/h7H,2-4H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRLKNIQCYFPMH-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCNC1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
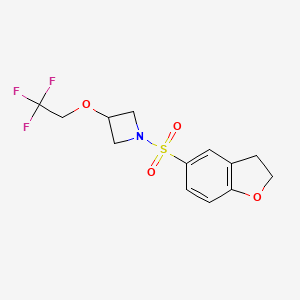
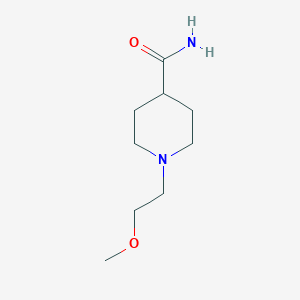
![(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2819397.png)
![2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2819398.png)
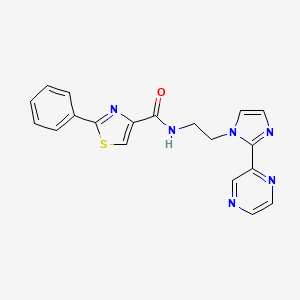
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2819401.png)
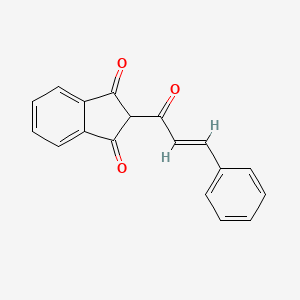
![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2819405.png)
![3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2819407.png)

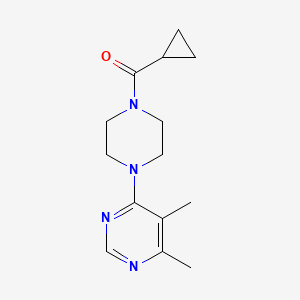


![5-chloro-N-({4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2819416.png)
